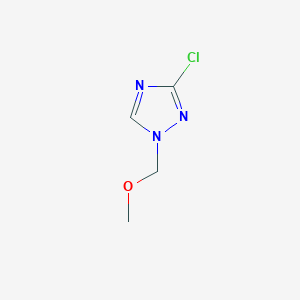

3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole

Descripción general

Descripción

3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole is an organic compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For instance, a common method involves the reaction of hydrazine hydrate with formamide to form 1,2,4-triazole.

Chlorination: The triazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 3-position.

Methoxymethylation: The final step involves the introduction of the methoxymethyl group. This can be achieved by reacting the chlorinated triazole with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and distillation to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of a variety of derivatives.

Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Hydrolysis: The methoxymethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxymethyl derivative.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used in substitution reactions. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used, though these reactions require careful control to prevent over-oxidation.

Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

Major Products

The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications in medicinal chemistry or materials science.

Aplicaciones Científicas De Investigación

Antifungal Applications

The 1,2,4-triazole core is known for its broad antifungal activity. Research indicates that derivatives of 1,2,4-triazoles can effectively combat fungal infections that have developed resistance to conventional treatments. The structure-activity relationship (SAR) studies highlight that modifications on the triazole ring can enhance antifungal potency.

Key Findings:

- Novel Antifungal Agents : Recent studies have synthesized new triazole derivatives that demonstrate significant antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values as low as 0.25 μg/mL for certain compounds .

- Mechanism of Action : Triazoles inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thus exhibiting fungicidal effects .

Anticancer Activity

The potential of 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole as an anticancer agent is also noteworthy. Triazole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Key Findings:

- Chemopreventive Properties : Research has shown that mercapto-substituted triazoles possess significant anticancer properties through mechanisms involving the inhibition of key enzymes and pathways associated with cancer progression .

- Synthetic Analogues : Various synthetic analogues of triazoles have been developed and tested for their anticancer efficacy, demonstrating promising results in preclinical studies .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate for the preparation of other biologically active compounds. Its ability to participate in various chemical reactions makes it a valuable building block in the synthesis of pharmaceuticals.

Key Findings:

- Versatile Intermediate : The compound can undergo nucleophilic substitution reactions and is used to synthesize more complex molecules with desired biological activities .

- Structural Modifications : Researchers have utilized this compound to create derivatives that enhance pharmacological properties through structural modifications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| PMC8964166 | Antifungal Activity | Demonstrated effectiveness against fluconazole-resistant strains of Candida albicans with MIC values ranging from 0.0156 to 2.0 μg/mL. |

| PMC7412134 | Anticancer Potential | Identified triazole derivatives with significant anticancer activities through apoptosis induction in various cancer cell lines. |

| MDPI Article | Synthetic Applications | Highlighted the synthesis of alkyl/aryloxymethyl derivatives showcasing enhanced biological activities compared to parent compounds. |

Mecanismo De Acción

The mechanism of action of 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole depends on its specific application:

Biological Activity: In medicinal applications, the compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which are crucial for the metabolism of various drugs.

Agricultural Use: As a fungicide, it may disrupt the biosynthesis of essential sterols in fungal cell membranes, leading to cell death.

Comparación Con Compuestos Similares

Similar Compounds

1,2,4-Triazole: The parent compound without any substitutions.

3-chloro-1H-1,2,4-triazole: Lacks the methoxymethyl group.

1-(methoxymethyl)-1H-1,2,4-triazole: Lacks the chlorine atom.

Uniqueness

3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole is unique due to the presence of both the chlorine and methoxymethyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution allows for a broader range of chemical modifications and applications compared to its simpler analogs.

Actividad Biológica

3-Chloro-1-(methoxymethyl)-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole class of compounds, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The discussion includes relevant data tables and findings from various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a 1,2,4-triazole ring that is known for its pharmacological significance.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study highlighted the antibacterial efficacy of various triazole derivatives against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some compounds were notably lower than those of standard antibiotics like ciprofloxacin and vancomycin.

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | Bacteria Strain | MIC (µg/mL) | Comparison with Standard |

|---|---|---|---|

| This compound | Staphylococcus aureus | 0.046 | More effective than ciprofloxacin (MIC = 0.125) |

| Escherichia coli | 0.25 | Comparable to ampicillin (MIC = 0.5) | |

| Pseudomonas aeruginosa | 0.5 | Less effective than chloramphenicol (MIC = 16) |

These findings suggest that the compound's structural modifications enhance its antibacterial potency.

Antifungal Activity

The antifungal potential of triazole derivatives is well-documented. A review indicated that compounds with halogen substitutions at specific positions on the triazole ring showed enhanced antifungal activity against strains such as Candida albicans and Aspergillus fumigatus.

Table 2: Antifungal Activity of Triazole Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Comparison with Standard |

|---|---|---|---|

| This compound | Candida albicans | 0.25 | More effective than fluconazole (MIC = 0.5) |

| Aspergillus fumigatus | 0.125 | Comparable to voriconazole (MIC = 0.125) |

The presence of chlorine and methoxymethyl groups appears to contribute positively to the antifungal activity.

Anti-inflammatory and Cytotoxic Effects

Recent studies have evaluated the anti-inflammatory effects of triazole derivatives through their impact on cytokine release in human peripheral blood mononuclear cells (PBMCs). Compounds were tested for their ability to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6.

Table 3: Anti-inflammatory Activity

| Compound | Cytokine Inhibition (%) | Toxicity (Viable Cell Count %) |

|---|---|---|

| This compound | TNF-α: 60% | >94% |

| IL-6: 55% |

These results indicate that the compound exhibits promising anti-inflammatory properties with low toxicity.

Anticancer Activity

The anticancer potential of triazole derivatives has been explored in various cancer cell lines. Studies have shown that certain derivatives can inhibit the proliferation of cancer cells significantly.

Table 4: Anticancer Activity in Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | K562 (Chronic Myeloid Leukemia) | 15 |

| CCRF-SB (Acute Lymphoblastic Leukemia) | 10 |

The compound demonstrated a dose-dependent cytotoxic effect on leukemia cells, suggesting its potential as an anticancer agent.

Propiedades

IUPAC Name |

3-chloro-1-(methoxymethyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3O/c1-9-3-8-2-6-4(5)7-8/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUMWERNHPPLGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C=NC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.